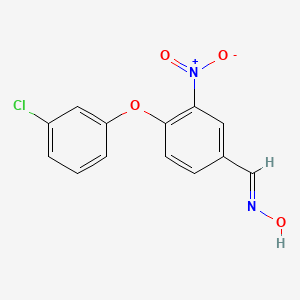

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-2-1-3-11(7-10)20-13-5-4-9(8-15-17)6-12(13)16(18)19/h1-8,17H/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDYBAGAJFJMGV-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves the following steps:

Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with the nitrobenzene derivative.

Oxime Formation: The final step involves the formation of the oxime group by reacting the aldehyde derivative with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents like sodium periodate.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Oxidation: Sodium periodate.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Reduction: Formation of 4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde oxime.

Oxidation: Formation of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbonitrile.

Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound with a nitro group, a chlorophenoxy group, and an oxime functional group. Research indicates that this compound can serve as an intermediate in the synthesis of pharmaceuticals with potential antibacterial, antifungal, or anticancer properties. Its unique structure allows it to be modified for enhanced biological activity.

Scientific Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.

- Materials Science The compound can be used in the development of novel materials with specific electronic or optical properties.

- Biological Studies It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

- Industrial Applications The compound may be used in the synthesis of agrochemicals or other industrial chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Reduction The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

- Oxidation The oxime group can be oxidized to a nitrile using oxidizing agents like sodium periodate.

- Substitution The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in their substituents at the 4-position of the benzene ring:

- 4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime : Contains a bulky tert-butylsulfanyl group .

- 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime : Features a sulfanyl group linked to a 4-chlorobenzyl moiety .

- O-(2,6-Dichlorobenzyl) derivatives : Include additional dichlorobenzyl groups on the oxime oxygen .

These substituents influence steric effects, electronic properties, and reactivity. For example:

- The 3-chlorophenoxy group in the target compound introduces an ether linkage and electron-withdrawing chlorine, which may increase solubility in polar solvents compared to sulfanyl analogs.

Physical and Chemical Properties

A comparative analysis of molecular weights, boiling points, and purity is summarized below:

*Calculated based on molecular formula C₁₃H₉ClN₂O₄.

Key Observations :

- The O-(2,6-dichlorobenzyl) derivative has the highest molecular weight (413.32 g/mol) and boiling point (511.8°C), attributed to its larger substituent .

- The tert-butylsulfanyl analog has a purity of ≥95%, suggesting reliable synthetic protocols for this derivative .

- The target compound’s 3-chlorophenoxy group likely results in intermediate molecular weight and boiling point compared to bulkier analogs.

Commercial Availability and Challenges

Biological Activity

Overview

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound characterized by its unique combination of functional groups, including a nitro group, a chlorophenoxy group, and an oxime. This structural diversity suggests potential biological activities that have been explored in various research contexts.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 320417-07-0

The compound contains:

- A chlorophenoxy moiety, which is known for its role in herbicides and pharmaceuticals.

- A nitro group , which can undergo bioreduction to form reactive intermediates.

- An oxime functional group , enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to an amine, leading to the formation of reactive species that may influence cellular processes. The oxime group can form hydrogen bonds with target proteins, potentially increasing binding affinity and specificity.

Medicinal Chemistry Applications

Research has indicated that this compound may serve as an intermediate in the synthesis of pharmaceuticals with potential antibacterial, antifungal, or anticancer properties. Its unique structure allows it to be modified for enhanced biological activity.

Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The nitro group may play a critical role in generating reactive oxygen species (ROS), leading to cell death.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde | Nitro, Chlorophenoxy | Moderate antibacterial activity |

| 4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde | Amine, Chlorophenoxy | Anticancer properties |

| 4-(3-Chlorophenoxy)-3-nitrobenzenecarbonitrile | Nitrile, Chlorophenoxy | Potential enzyme inhibitor |

Case Studies

- Case Study on Antibacterial Effects :

- A study evaluated the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

- Case Study on Anticancer Activity :

- In a controlled experiment using human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Begin with the condensation of 3-chlorophenol with 3-nitrobenzaldehyde under alkaline conditions to form the oxime intermediate.

- Step 2 : Use hydroxylamine hydrochloride for oxime formation, followed by chlorination with Cl₂ or PCl₅ to stabilize the intermediate .

- Step 3 : Apply statistical experimental design (e.g., factorial design) to optimize parameters such as temperature, pH, and stoichiometry. For example, a 2³ factorial design can evaluate interactions between variables and reduce trial-and-error approaches .

- Key Tools : Reaction yield monitoring via HPLC, FT-IR for functional group verification.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., δ 8.79 ppm for aldehyde protons) and DEPT experiments to assign signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 409.1271 vs. theoretical 409.1274) .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms and electronic transitions in this oxime derivative?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nitration and oxime formation, and calculate activation energies .

- Reaction Path Search : Implement algorithms (e.g., GRRM) to explore transition states and intermediates, validated against experimental kinetics data .

- COMSOL Multiphysics : Simulate reaction dynamics under varying pressures/temperatures to predict scalability .

Q. How can purification challenges (e.g., isomer separation or byproduct removal) be addressed?

- Methodology :

- Membrane Technologies : Employ nanofiltration or reverse osmosis for selective separation of nitro/chloro derivatives .

- Recrystallization Optimization : Screen solvents (e.g., Et₂O vs. hexane) using Hansen solubility parameters and monitor purity via DSC .

Q. How should researchers resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Factorial Design of Experiments (DoE) : Test variables like concentration, pH, and cell lines to identify confounding factors .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro → amino groups) and correlate with IC₅₀ values .

Q. What advanced techniques validate the compound’s potential as a drug precursor?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.